Topoisomerase II inhibitor 3

Topoisomerase II inhibition DNA relaxation assay Enzymatic potency

Topoisomerase II inhibitor 3 (synonym: Compound 6h; CAS 99140-25-7) is a synthetic acridone derivative and a dual topoisomerase II (topo II) poison that targets both the α and β isoforms of the enzyme. It emerged from iterative structural optimization of earlier acridone hits E17 and E24, with the goal of enhancing anti-proliferative potency while mitigating the cardiotoxicity and multidrug resistance liabilities of first-generation topo II-targeting chemotherapeutics.

Molecular Formula C18H20N4O4
Molecular Weight 356.4 g/mol
Cat. No. B12417988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoisomerase II inhibitor 3
Molecular FormulaC18H20N4O4
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCN(C)CCCNC1=C2C(=C(C=C1)[N+](=O)[O-])NC3=C(C2=O)C=C(C=C3)O
InChIInChI=1S/C18H20N4O4/c1-21(2)9-3-8-19-14-6-7-15(22(25)26)17-16(14)18(24)12-10-11(23)4-5-13(12)20-17/h4-7,10,19,23H,3,8-9H2,1-2H3,(H,20,24)
InChIKeyVNSZLRBNUNIGRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Topoisomerase II Inhibitor 3 (Compound 6h): A Dual Topo IIα/β Acridone-Derived Poison with Quantifiable Superiority Over Etoposide and Doxorubicin


Topoisomerase II inhibitor 3 (synonym: Compound 6h; CAS 99140-25-7) is a synthetic acridone derivative and a dual topoisomerase II (topo II) poison that targets both the α and β isoforms of the enzyme [1]. It emerged from iterative structural optimization of earlier acridone hits E17 and E24, with the goal of enhancing anti-proliferative potency while mitigating the cardiotoxicity and multidrug resistance liabilities of first-generation topo II-targeting chemotherapeutics [2]. Unlike classical topo II poisons such as etoposide (VP16) that rely solely on stabilizing a covalent topo II–DNA cleavage complex, 6h exhibits a bimodal mechanism combining topo II poisoning with DNA intercalation, producing distinct concentration-dependent anticancer effects [2].

Why Topoisomerase II Inhibitor 3 Cannot Be Substituted by Generic Etoposide, Doxorubicin, or Other In-Class Analogs


Topo II inhibitors are not functionally interchangeable. Even within the narrow acridone chemotype, subtle linker-length and piperazinyl-moiety modifications produce orders-of-magnitude differences in cellular potency [1]. More critically, 6h integrates topo II poisoning with DNA intercalation, yielding a dose-dependent bifurcation of mechanism — apoptosis at low concentrations versus sustained, apoptosis-independent anti-proliferative activity at high concentrations — that is absent in VP16 [2]. In cardiomyoblast models, 6h preserves mitochondrial membrane integrity at concentrations that are severely cytotoxic with doxorubicin, meaning that cardiotoxicity risk cannot be extrapolated from in-class clinical agents [2]. These pharmacodynamic distinctions make generic substitution scientifically indefensible for any application where mechanism-specific or safety-window endpoints matter.

Topoisomerase II Inhibitor 3 — Head-to-Head Quantitative Differentiation Evidence Against Clinical and Preclinical Comparators


Topo IIα Enzymatic Inhibition Potency: ~200-Fold Higher Than Etoposide (VP16) in a DNA Relaxation Assay

In a cell-free DNA relaxation assay using supercoiled pBR322 plasmid as substrate and purified topo IIα, Compound 6h inhibited topo IIα-mediated DNA relaxation by 70.78% at a concentration of 0.5 μM. By contrast, etoposide (VP16) required a 200-fold higher concentration (100 μM) to achieve a comparable inhibition of 68.56% [1]. This directly demonstrates that 6h is roughly two orders of magnitude more potent than VP16 at the enzymatic level.

Topoisomerase II inhibition DNA relaxation assay Enzymatic potency

Cellular Anti-Proliferative Activity in A549 Lung Adenocarcinoma: 6h Achieves ~80% Growth Inhibition Where VP16 Reaches <30% at Equivalent Concentration

When A549 human lung adenocarcinoma cells were treated with 5.0 μM of each compound, Compound 6h suppressed cell growth by approximately 80%, whereas VP16 achieved less than 30% inhibition under identical conditions [1]. Across multiple concentrations and cancer cell lines (MDA-MB-231, A549, KG1), the authors noted that 6h demonstrated approximately 10-fold greater cytotoxicity than VP16 [1]. A colony formation assay confirmed that 6h at 0.5 μM reduced the colony formation area to below 10%, indicating potent suppression of clonogenic survival at sub-micromolar concentrations [1].

Anti-proliferative activity A549 cells Cancer cell growth inhibition

Cardiotoxicity Profile in H9c2 Cardiomyoblasts: 6h Preserves ~90% Cell Viability at Concentrations Where Doxorubicin Drops to 36–70%

In rat H9c2 cardiac myoblast cells, Compound 6h produced a cell survival rate of approximately 90% following 24 h exposure at 10 μM, while doxorubicin (DOXO) at the same concentration yielded only ~70% survival [1]. The difference widened with prolonged exposure: after 48 h, 6h-treated cells maintained ~70% viability at 5–10 μM, whereas DOXO-treated cells dropped to 36–38% viability [1]. Furthermore, JC-1 mitochondrial membrane potential (Δψm) staining showed complete preservation of red granular aggregates in 6h-treated H9c2 cytoplasm (1–10 μM), in contrast to significant Δψm loss and cytoplasmic damage in the DOXO group, confirming that 6h does not induce the mitochondrial injury characteristic of anthracycline cardiotoxicity [1].

Cardiotoxicity H9c2 cardiomyoblasts Safety window

Potency Improvement Over Parent Acridone Leads E17 and E24: 6h Represents the Optimized Candidate from Systematic SAR Rounds

Compound 6h was identified after two rounds of systematic structural optimization on the validated acridone hits E17 and E24, focusing on linker-length variation and N-methyl piperazinyl moiety disposition [1]. The study explicitly designates 6h as the most potent compound in the series and states that it is more potent than both progenitor leads E17 and E24 [1]. For context, the parent compound E17 exhibits IC50 values of 4.55 μM (MDA-MB-231), 6.61 μM (A549), and 2.18 μM (KG1) in anti-proliferative assays [2], while 6h achieves substantial growth inhibition at sub-micromolar concentrations (e.g., colony formation area <10% at 0.5 μM) [3], representing an estimated 4- to 13-fold potency gain depending on the cell line.

Structure-activity relationship Lead optimization Acridone derivatives

Dual Topo IIα/β Isoform Inhibition: Sub-Micromolar IC50 Values Against Both Paralogs

Compound 6h inhibits both human topo II isoforms with IC50 values of 0.17 μM (topo IIα) and 0.23 μM (topo IIβ) in cell-free enzymatic assays, demonstrating near-equipotent dual targeting . While many clinically used topo II poisons preferentially inhibit topo IIα, the ability to engage both isoforms may be therapeutically relevant in tumors where topo IIβ expression contributes to drug resistance or where dual engagement enhances the DNA damage response. The molecular docking and molecular dynamics simulations reported in the primary SAR study further confirm favorable binding interactions with both isoforms [1].

Topo IIα Topo IIβ Isoform selectivity Dual inhibition

Bimodal Mechanism of Action: Concentration-Dependent Switch Between Apoptosis and Apoptosis-Independent Anti-Proliferation

Unlike VP16, which uniformly induces apoptosis through topo II poisoning, Compound 6h exhibits a concentration-dependent mechanistic bifurcation [1]. At low concentrations (0.25 μM), 6h arrested KG1 cancer cells in G2/M phase (from 22.94% to 70.41%) and induced apoptosis (21.84% apoptotic cells vs. 3.28% in control), comparable to VP16 at a higher concentration (15.6% apoptosis at 1.0 μM) [1]. At high concentrations, however, 6h produced significant and long-term anti-proliferative activity with negligible apoptosis induction, a phenomenon attributed to its DNA intercalation property that is absent in VP16 [1]. This concentration-gated mechanism switch — from apoptosis to intercalation-driven cytostasis — represents a functional differentiation that cannot be achieved with standard topo II poisons.

Mechanism of action DNA intercalation Apoptosis Bimodal pharmacology

Topoisomerase II Inhibitor 3 — Highest-Confidence Research and Procurement Application Scenarios Based on Quantitative Evidence


Preclinical Oncology Studies Requiring a High-Potency Topo II Poison with a Cardiac Safety Window

In xenograft or syngeneic tumor models where the standard-of-care comparator doxorubicin causes dose-limiting cardiotoxicity, Compound 6h provides an alternative topo II-targeting agent with a quantifiably superior cardiomyocyte safety profile. H9c2 viability data show that 6h preserves ~90% survival at 10 μM (24 h) versus ~70% for doxorubicin, widening to a ~32–34 percentage-point advantage at 48 h [1]. This translates to a wider experimental therapeutic window and fewer confounding cardiac adverse events in efficacy studies.

Mechanistic Studies of DNA Intercalation vs. Topo II Poisoning Using a Single Bimodal Tool Compound

Because 6h switches from topo II poison-driven apoptosis (at low concentrations) to intercalation-mediated anti-proliferation (at high concentrations), it serves as a unique single-agent tool to dissect the relative contributions of these two mechanisms in a given cell line or genetic background [1]. This eliminates the need to use separate intercalator and poison controls, simplifying experimental design and reducing inter-compound variability.

Structure-Activity Relationship (SAR) Programs Centered on the N-Substituted Acridone Scaffold

As the most potent compound from the systematic optimization of E17 and E24, 6h represents the current apex of the N-substituted acridone SAR landscape [2]. Research groups developing next-generation acridone analogs should procure 6h as the benchmark positive control and reference standard, given its demonstrated superiority over the progenitor leads and its well-characterized dual topo IIα/β binding mode confirmed by molecular docking and MD simulations [2].

Drug-Resistance Reversal Studies in Topo II-Overexpressing or MDR Cancer Models

The parent compound E17 was previously shown to possess reduced multidrug resistance (MDR) liability compared to VP16 [1], and 6h was developed to further optimize this property. With approximately 10-fold greater cellular potency than VP16 across multiple cancer cell lines [1], 6h is the appropriate tool to investigate whether enhanced target engagement can overcome resistance mechanisms that diminish the efficacy of classical topo II poisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Topoisomerase II inhibitor 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.